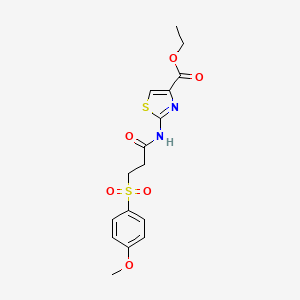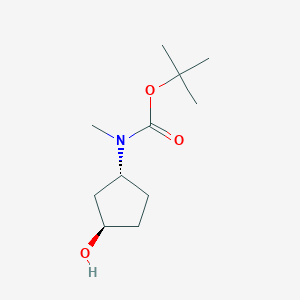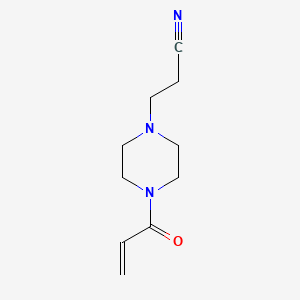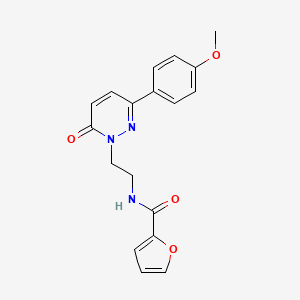
2-Phenylquinoline-4-carbonyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylquinoline-4-carbonyl chloride hydrochloride (PQC) is a versatile compound commonly used in scientific research. It has a molecular weight of 304.17 and its IUPAC name is 2-phenyl-4-quinolinecarbonyl chloride hydrochloride .
Molecular Structure Analysis
The molecular formula of 2-Phenylquinoline-4-carbonyl chloride hydrochloride is C16H11Cl2NO . The InChI code is 1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H .Physical And Chemical Properties Analysis
2-Phenylquinoline-4-carbonyl chloride hydrochloride is a solid with a melting point of 120 - 123 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Imines and Nitriles : 2-Phenylquinoline-4-carbonyl chloride hydrochloride can be used in the synthesis of iminoquinazolines and carbonitriles. Mirallai et al. (2013) demonstrated the conversion of 2-amino-N'-arylbenzamidines into iminoquinazolines using a similar compound, with yields ranging from 53-81% (Mirallai, Manos, & Koutentis, 2013).
Microwave Synthesis of Quinolines : A solvent-free microwave synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones can be achieved using related compounds. Rivkin and Adams (2006) found this method to be rapid and effective (Rivkin & Adams, 2006).
Catalytic Applications : The compound is useful in synthesizing half-titanocene chlorides with applications in ethylene polymerization and copolymerization. Sun et al. (2010) synthesized a series of half-titanocene chlorides using similar quinoline derivatives, showing high catalytic activities (Sun et al., 2010).
Chemical Reactions and Interactions
Organolithium Reactions : Otsuji et al. (1971) explored the reactions of quinolines with organolithium compounds, providing insights into the potential reactivity of 2-phenylquinoline-4-carbonyl chloride hydrochloride in similar contexts (Otsuji, Yutani, & Imota, 1971).
Fluorescence Applications : The compound can be used in developing fluorescent probes. For example, Liu et al. (2021) used a related quinoline derivative in creating a quantum dot-based ratiometric fluorescent probe for detecting berberine hydrochloride in human blood serums (Liu et al., 2021).
Fluorescent pH Sensor : Maity et al. (2018) demonstrated that 2-phenylquinoline can be used as a fluorescent pH sensor, indicating potential applications for 2-phenylquinoline-4-carbonyl chloride hydrochloride in similar sensing technologies (Maity et al., 2018).
Safety and Hazards
The safety information for 2-Phenylquinoline-4-carbonyl chloride hydrochloride indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Propriétés
IUPAC Name |
2-phenylquinoline-4-carbonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO.ClH/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14;/h1-10H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHADDXHZPKUFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-Phenyl-2-({4-[2-(2-{4-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]phenoxy}ethoxy)-ethoxy]phenyl}methylidene)hydrazine](/img/structure/B2430948.png)



![8-ethyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2430954.png)




![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2430961.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)-2-(3-methylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2430962.png)

![N-(3-methoxyphenyl)-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)butanamide](/img/structure/B2430967.png)